AnnH75
Description
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.704 |
IUPAC Name |
(1-Chloro-7-methoxy-b-carbolin-9-yl)-acetonitrile |
InChI |
InChI=1S/C14H10ClN3O/c1-19-9-2-3-10-11-4-6-17-14(15)13(11)18(7-5-16)12(10)8-9/h2-4,6,8H,7H2,1H3 |
InChI Key |
BKIAHCJPMJSHSQ-UHFFFAOYSA-N |
SMILES |
N#CCN1C2=C(C=CC(OC)=C2)C3=C1C(Cl)=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AnnH75; AnnH-75; AnnH 75. |
Origin of Product |
United States |
Synthetic Methodologies and Structure Activity Relationship Sar Elucidation of Annh75
Synthetic Pathways for AnnH75 and Analogous β-Carbolines
The synthesis of this compound and related β-carbolines involved a multifaceted approach, combining direct modifications of the parent alkaloid harmine (B1663883) with de novo synthesis strategies to introduce a wider range of structural diversity adipogen.com.
Direct Functionalization Strategies for Harmine Derivatives
Direct functionalization represents a straightforward method for modifying the harmine scaffold. This approach typically involved reactions such as ring halogenation, modifications to the 1-methyl and 7-methoxy groups, and alkylation or acylation at the N-9 position adipogen.com. This compound itself was synthesized through established N-alkylation protocols, specifically by introducing a cyanomethyl residue at the N-9 position of a 1-chloro-7-methoxy-β-carboline intermediate adipogen.commdpi.com.
De Novo Synthesis Approaches for this compound-like Scaffolds
To overcome limitations in introducing certain substituents via direct functionalization, de novo synthesis approaches were employed. These methods allowed for the incorporation of novel substituents, particularly at rings A and C of the β-carboline core, which were otherwise inaccessible. Additionally, de novo synthesis facilitated the preparation of 2- and 9-desaza analogues, as well as 7,8-dichlorinated β-carbolines. The latter class was of particular interest due to their previously observed potent and selective kinase inhibition, often involving unusual halogen bond interactions within the kinase active site adipogen.com.
Systematic Structure Modification Studies and their Mechanistic Implications
Extensive systematic structure modification studies were conducted to elucidate the structure-activity relationships (SAR) governing the inhibitory profiles of harmine derivatives against DYRK1A and MAO-A. These studies provided critical insights into the structural features dictating selectivity and potency adipogen.com.
Role of Substituents at the N-9 Position in Modulating Selectivity
The N-9 position of the β-carboline scaffold proved to be a pivotal site for modulating selectivity. The N-H group in the central pyrrole (B145914) ring of harmine is known to form a hydrogen bond network that is crucial for its binding to MAO-A but is not directly involved in its interaction with DYRK1A adipogen.commdpi.com. Consequently, modifications at N-9 were predicted to significantly impact the selectivity profile. Research demonstrated that the introduction of small, polar substituents at N-9 effectively preserved DYRK1A inhibition while simultaneously reducing or eliminating MAO-A inhibitory activity. For instance, the cyanomethyl group at N-9 in this compound, while not directly interacting with DYRK1A, creates steric hindrance within the MAO-A active site, thereby preventing its undesirable MAO-A inhibition adipogen.commdpi.com.
Influence of C-1 Moiety on DYRK1A Inhibition Potency
The nature of the substituent at the C-1 position of the β-carboline core also significantly influenced DYRK1A inhibition potency. Studies revealed that both methyl and chlorine moieties at C-1 are beneficial for strong DYRK1A binding adipogen.com. This compound, featuring a chlorine atom at C-1, exemplifies this finding, maintaining potent DYRK1A inhibition. Conversely, replacing the C-1 methyl group with an ethyl group did not offer beneficial changes in selectivity and often led to a decrease in DYRK1A potency. Bromine at C-1 was found to be detrimental to DYRK1A inhibition adipogen.com.
The table below summarizes key inhibitory activities of this compound against relevant enzyme targets:
| Enzyme Target | IC50 (nM) | Reference |
| DYRK1A | 181 | mdpi.com |
| MAO-A | No inhibition | adipogen.commdpi.com |
| CLK1 | Inhibited | mdpi.commedchemexpress.com |
| CLK4 | Inhibited | mdpi.commedchemexpress.com |
| DYRK1B | Inhibited | mdpi.commedchemexpress.com |
| Haspin/GSG2 | Inhibited | mdpi.commedchemexpress.com |
Design Principles for Separating Kinase Inhibition from Monoamine Oxidase A (MAO-A) Activity
The successful separation of desired DYRK1A inhibition from undesired MAO-A activity in this compound was achieved through a rational drug design approach guided by structural insights. Key design principles included:
Systematic Structure Modification : Extensive systematic modifications of the harmine scaffold were undertaken, informed by published crystal structures of harmine bound to both DYRK1A and MAO-A adipogen.com. This structure-based approach allowed for targeted alterations to improve selectivity.
Targeting the N-9 Position : The N-9 position was identified as a critical site for differential activity. By introducing small, polar substituents at N-9, such as the cyanomethyl group in this compound, researchers were able to disrupt the hydrogen bond network essential for MAO-A binding without significantly compromising DYRK1A inhibition adipogen.commdpi.com. This strategy exploited the fact that the N-H group in the central pyrrole ring of harmine is crucial for MAO-A binding but not for DYRK1A interaction adipogen.com.
These principles collectively led to the development of this compound, a potent and selective DYRK1A inhibitor that effectively addresses the MAO-A off-target activity associated with its parent compound, harmine adipogen.com.
Structural Biology and Computational Insights into Annh75 Interactions
X-ray Crystallographic Analysis of AnnH75-DYRK1A Complex
The co-crystal structure of DYRK1A in complex with this compound (Protein Data Bank ID: 4YU2) provides atomic-level insights into its binding characteristics wikipedia.orgidrblab.netidrblab.netcloudna.cnkaist.ac.kr. This crystallographic analysis was crucial in elucidating the precise interactions governing this compound's potent inhibition of DYRK1A.
The X-ray crystallographic data confirm the formation of two pivotal hydrogen bonds that stabilize the this compound-DYRK1A complex. One hydrogen bond is established with the backbone NH of Leu241, a residue located in the hinge region of the kinase domain, which is crucial for ATP binding and inhibitor interaction guidetopharmacology.orgnih.govuni.lunih.gov. The second key hydrogen bond involves the conserved Lys188 residue guidetopharmacology.orgnih.govuni.lunih.gov. These interactions are summarized in the table below.
| Interaction Type | This compound Moiety | DYRK1A Residue | Location/Description |
| Hydrogen Bond | Pyridine N-2 | Lys188 | Catalytic salt bridge |
| Hydrogen Bond | Pyridine N-2 | Glu203 | Catalytic salt bridge (via Lys188 salt bridge) wikipedia.org |
| Hydrogen Bond | Inhibitor | Leu241 (backbone NH) | Hinge region guidetopharmacology.orgnih.govuni.lunih.gov |
| Van-der-Waals | Cyanomethyl (N-9) | G166 | Under the P-loop guidetopharmacology.orgnih.govuni.lu |
While this compound largely adopts a binding mode similar to harmine (B1663883), subtle conformational adjustments within the kinase domain are observed. Specifically, the tricyclic core of this compound is slightly shifted away from the catalytic salt bridge compared to harmine. This results in a marginally longer distance between the this compound N-2 and the Lys188 nitrogen (approximately 3.3 Å for this compound versus ~3 Å for harmine) wikipedia.org. This slight shift is hypothesized to be influenced by the weaker basicity of the N-2 in this compound, attributed to the electronegative chlorine substituent at C-1, or by steric constraints imposed by the cyanomethyl residue at position N-9 wikipedia.org. The co-crystallization of this compound with DYRK1A (PDB 4YU2) confirmed the predicted docking pose with a low root-mean-square deviation (RMSD) of 0.22–0.26 Å across the four chains of the structure wikipedia.orgmrc.ac.uk.
Molecular Docking Simulations of this compound and Analogues
Molecular docking simulations have complemented crystallographic studies by providing predictive insights into the binding of this compound and its analogues to various kinases, including both target and off-target enzymes.
Molecular docking studies indicate that this compound can adopt similar binding poses within the ATP binding pockets of related kinases such as DYRK2, HIPK2, and CLK1, mirroring its interaction with DYRK1A guidetopharmacology.orgnih.govuni.lunih.govcdutcm.edu.cn. The binding pocket of CLK1, despite being a more distant member of the DYRK/CLK family, exhibits high structural similarity to DYRK1A, thereby explaining this compound's observed inhibitory activity against CLK1 guidetopharmacology.orgnih.govuni.lunih.govinvivochem.cn. Specific residue differences, such as M240 in DYRK1A being replaced by L243 in CLK1 (and L241 in CLK4) and I165 in DYRK1A by L167 in CLK1, still allow for a nearly identical docking pose for this compound guidetopharmacology.orgnih.gov. In the case of HIPK2, the binding pocket shows a larger structural deviation compared to DYRK1A, with M331 in HIPK2 differing from L294 in DYRK1A, leading to less favorable van-der-Waals interactions with the carboline ring of this compound guidetopharmacology.orguni.lucdutcm.edu.cn. Docking protocols for CLK1 utilized crystal structures such as PDB 2VAG, defining hydrogen bonds to the hinge region residue Leu244 and Lys191 wikipedia.orgnih.gov.
A key objective in the development of this compound was to eliminate the undesired inhibition of monoamine oxidase A (MAO-A), a significant drawback of its precursor, harmine wikipedia.orginvivochem.cnguidetopharmacology.orgnih.govuni.lunih.govcdutcm.edu.cninvivochem.cnwikipedia.org. Comparative docking experiments were instrumental in guiding the systematic structural modifications of harmine to achieve this selectivity. The introduction of small, polar substituents at the N-9 position of the β-carboline scaffold was found to be particularly effective in reducing MAO-A inhibitory activity while preserving DYRK1A inhibition wikipedia.orginvivochem.cnnih.gov. Additionally, the presence of a 1-chloro motif at C-1 was identified as beneficial for achieving selectivity for DYRK1A over MAO-A wikipedia.org. These computational insights, coupled with experimental validation, confirmed that this compound completely lacks MAO-A inhibition, making it a highly selective DYRK1A inhibitor wikipedia.orginvivochem.cnnih.gov.
Investigating Specific Residues and their Impact on this compound Binding
This compound engages with key residues within the ATP binding pocket of its target kinases. nih.govplos.org Structural and computational analyses reveal that this compound establishes two critical hydrogen bonds. One hydrogen bond forms with the backbone NH of Leucine 241 (L241) in the hinge region of DYRK1A, while the other interacts with the conserved Lysine 188 (K188). nih.govplos.orgplos.org Notably, the cyanomethyl residue positioned at N-9 of this compound occupies a binding pocket situated beneath the P-loop, specifically near Glycine 166 (G166) in DYRK1A. However, this cyanomethyl group does not form direct interactions with DYRK1A in the observed crystal structure. mdpi.complos.org Docking studies further suggest that this compound can adopt similar binding orientations when interacting with related kinases such as DYRK2, HIPK2, and CLK1. nih.govplos.org
Significance of the DFG-1 Residue in Inhibitor Selectivity and Binding Mode
The DFG-1 residue, located N-terminal to the conserved DFG motif (also referred to as xDFG), is a critical determinant of kinase inhibitor selectivity and can influence the binding mode of inhibitors. acs.orgsci-hub.sebiorxiv.orgnih.govresearchgate.net While this position typically accommodates a small amino acid, the presence of larger hydrophobic residues, such as valine, isoleucine, or leucine, in certain kinases is particularly significant. acs.org When bulky residues are present at the DFG-1 position, they tend to promote unusual binding modes for inhibitors and frequently confer enhanced selectivity for inhibitors targeting these specific kinases. acs.orgsci-hub.sebiorxiv.orgnih.govresearchgate.net
A prominent example of this phenomenon is observed within the CLK (Cdc2-like kinase) family. CLK1, CLK2, and CLK4 possess a valine residue at the DFG-1 position, whereas the closely related CLK3 features a smaller alanine (B10760859) at this site. acs.orgsci-hub.senih.govresearchgate.net Structural and biochemical data demonstrate that the DFG-1 valine in CLK1 plays a pivotal role in controlling a noncanonical binding mode, thereby providing a clear structural rationale for the observed selectivity of certain inhibitors over CLK3. acs.orgsci-hub.sebiorxiv.orgnih.govresearchgate.net This suggests that targeting the restricted back pocket in kinases that harbor bulky DFG-1 residues presents a versatile strategy for designing inhibitors with improved selectivity profiles. acs.orgsci-hub.sebiorxiv.orgnih.govresearchgate.net
Structural Rationale for Cross-Kinase Activity (e.g., CLK1/4)
This compound exhibits cross-kinase activity, notably inhibiting CLK1 and CLK4, in addition to its primary target DYRK1A. nih.govplos.orgresearchgate.net This observed cross-reactivity towards CLK1 and CLK4 is a common characteristic among DYRK1A/B inhibitors with established selectivity data, indicating a shared geometric similarity in the ATP binding pockets of these kinases. plos.org
The CLK kinase family, comprising CLK1, CLK2, CLK3, and CLK4, shares a highly conserved structural topology and significant sequence homology within their catalytic domains. acs.orgbiorxiv.orgnih.gov A key factor contributing to this compound's activity against CLK1 and CLK4 is the presence of a bulky DFG-1 valine residue in these kinases. acs.orgsci-hub.senih.govresearchgate.net This structural feature influences the binding modes of inhibitors, allowing this compound to bind effectively to the ATP pockets of CLK1 and CLK4 due to their structural resemblance to DYRK1A, particularly concerning the DFG-1 residue. plos.orgacs.orgsci-hub.senih.govresearchgate.net
Biochemical and Cellular Characterization of Annh75 As a Kinase Inhibitor
Kinase Selectivity Profiling of AnnH75
The selectivity profile of this compound has been extensively evaluated against a broad panel of protein kinases to understand its target specificity and potential off-target interactions.
Comprehensive Kinome Screening Results and Off-Target Spectrum (e.g., CLK1, CLK4, Haspin/GSG2)
This compound was profiled at a concentration of 1 µM against a panel of 300 protein kinases. uni-goettingen.debiorxiv.org The comprehensive kinome screening identified DYRK1A, DYRK1B, CLK1, CLK4, and Haspin (gene symbol GSG2) as the kinases most strongly inhibited by this compound. uni-goettingen.debiorxiv.org Notably, CLK1, CLK4, and Haspin/GSG2 were identified as the only significant off-targets within this extensive 300-kinase panel. uni-goettingen.dectdbase.orgbiorxiv.org The observed cross-kinase activity towards CLK1 and CLK4 is a common characteristic among DYRK1A/B inhibitors, suggesting a shared geometry in their ATP binding pockets. uni-goettingen.debiorxiv.org this compound demonstrated an IC₅₀ of 24 nM for both DYRK1A and CLK4, while being slightly less active against DYRK1B and CLK1.
Table 1: Key Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) / Inhibition at 1 µM | Notes |
| DYRK1A | 181 nM nih.gov (also 24 nM) | Potent inhibition |
| DYRK1B | Strongly inhibited uni-goettingen.dectdbase.orgbiorxiv.org | Submicromolar potency uni-goettingen.dectdbase.orgbiorxiv.org |
| CLK1 | Off-target, slightly less active than DYRK1A/CLK4 uni-goettingen.dectdbase.orgbiorxiv.org | |
| CLK4 | Off-target, equipotent to DYRK1A (24 nM) uni-goettingen.dectdbase.orgbiorxiv.org | |
| Haspin (GSG2) | Off-target uni-goettingen.dectdbase.orgbiorxiv.org | |
| MAO-A | Absent inhibition uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov | Key improvement over harmine (B1663883) |
Comparative Selectivity with Parent Compound Harmine and Other DYRK1A Inhibitors
The development of this compound specifically addressed a major limitation of its parent compound, harmine. While harmine is a high-affinity inhibitor of DYRK1A, it also exhibits potent inhibition of monoamine oxidase A (MAO-A), with an IC₅₀ of approximately 5 nM for MAO-A, which is even higher than its potency for DYRK1A. uni-goettingen.dectdbase.orgbiorxiv.org This significant cross-reactivity limits harmine's utility as a selective DYRK1A probe and its potential therapeutic application.
This compound, a novel harmine analog, was successfully optimized to possess minimal or absent inhibitory activity against MAO-A, thereby achieving the goal of separating desired DYRK1A inhibition from undesired MAO-A inhibition. uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov For instance, another analog, AnnH31, showed a 40-fold selectivity for DYRK1A over MAO-A, whereas this compound completely lacked MAO-A inhibition. This improved selectivity profile positions this compound favorably compared to harmine and contributes to its suitability as a highly selective chemical probe for DYRK1A. uni-goettingen.dectdbase.orgbiorxiv.org Structural analysis, including co-crystallization with DYRK1A (PDB: 4YU2), revealed that this compound binds to the active site of DYRK1A in a manner highly similar to harmine.
In Vitro Enzymatic Activity of this compound on DYRK1A
This compound demonstrates potent enzymatic inhibition of DYRK1A, affecting both its substrate phosphorylation and autophosphorylation.
Determination of Inhibition Potency and Mechanism
This compound is characterized as a potent and selective membrane-permeable inhibitor of DYRK1A, with an IC₅₀ value of 181 nM for DYRK1A. nih.gov While the exact mechanism for this compound is not explicitly detailed as ATP-competitive in all sources, it is known that harmine, its parent compound, is an ATP-competitive inhibitor that binds to the active conformation of the kinase domain. Furthermore, docking studies and crystal structure analysis show that this compound interacts with residues in the ATP binding pocket of DYRK1A, forming hydrogen bonds, which is consistent with an ATP-competitive inhibition mechanism. uni-goettingen.de
Inhibition of DYRK1A Autophosphorylation
DYRK1A undergoes cotranslational tyrosine autophosphorylation, a critical step in its activation. This compound has been shown to inhibit this tyrosine autophosphorylation of DYRK1A. uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov This inhibition occurs at concentrations greater than 1 µM. uni-goettingen.de Importantly, this compound inhibits the cotranslational tyrosine autophosphorylation of DYRK1A with similar potency to its inhibition of threonine phosphorylation of an exogenous substrate protein, indicating a comprehensive inhibitory effect on DYRK1A's enzymatic activities. uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov
Cellular Effects of this compound and Substrate Phosphorylation
Beyond its enzymatic inhibition, this compound exhibits significant effects on DYRK1A-mediated substrate phosphorylation in cellular contexts, without inducing adverse cellular viability effects.
In cellular assays, this compound dose-dependently reduced the phosphorylation of several known DYRK1A substrates. These include SF3B1 (splicing factor 3b1) at Thr434, SEPT4 (septin 4), and the microtubule-associated protein tau (at Thr212). uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov For instance, this compound inhibited SEPT4 phosphorylation with an IC₅₀ of 0.36 µM and tau phosphorylation with an IC₅₀ of 1 µM in cellular assays. uni-goettingen.de These effects were observed without negative impacts on cell viability, with minimal cytotoxic effects reported in HeLa and PC12 cells even at concentrations up to 10 µM. uni-goettingen.dectdbase.orgbiorxiv.orgnih.gov This demonstrates this compound's ability to effectively modulate DYRK1A activity within living cells, making it a valuable tool for cell-based biological studies. uni-goettingen.dectdbase.orgbiorxiv.org
Table 2: Cellular Inhibition of DYRK1A Substrate Phosphorylation by this compound
| DYRK1A Substrate | Phosphorylation Site | Cellular IC₅₀ (µM) | Effect on Cell Viability |
| SF3B1 | Thr434 | Dose-dependent reduction uni-goettingen.de | No negative effects up to 10 µM uni-goettingen.denih.gov |
| SEPT4 | Not specified | 0.36 uni-goettingen.de | No negative effects up to 10 µM uni-goettingen.denih.gov |
| Tau | Thr212 | 1 uni-goettingen.de | No negative effects up to 10 µM uni-goettingen.denih.gov |
Inhibition of Key DYRK1A Substrates (e.g., SF3B1, SEPT4, Tau)
This compound effectively inhibits the catalytic activity of DYRK1A, leading to a dose-dependent reduction in the phosphorylation of several known physiological substrates without compromising cell viability nih.govnih.govwikipedia.orgciteab.comfishersci.comuni.lunih.govresearchgate.net. This includes its ability to inhibit the cotranslational tyrosine autophosphorylation of DYRK1A itself, as well as the threonine phosphorylation of exogenous substrate proteins, with comparable potency nih.govwikipedia.orgnih.govciteab.com.
Inhibition of SF3B1 Phosphorylation
This compound has been shown to reduce the phosphorylation of Splicing Factor 3b subunit 1 (SF3B1), a crucial component of the spliceosome, specifically at Thr434 nih.govnih.govuni.lu. This inhibition was observed in cellular assays, indicating its efficacy in a biological context.
Inhibition of SEPT4 Phosphorylation
In cellular assays using HeLa cells transiently expressing FLAG-SEPT4, this compound dose-dependently reduced the phosphorylation of Septin 4 (SEPT4) nih.govnih.govwikipedia.orgnih.govnih.govuni.lunih.govresearchgate.netkaist.ac.kr. This demonstrates this compound's capacity to modulate DYRK1A's activity on its substrates within a cellular environment.
Inhibition of Tau Phosphorylation
This compound also inhibits the phosphorylation of the microtubule-associated protein tau (MAPT), specifically at Thr212 nih.govnih.govnih.govkaist.ac.krinvivochem.cn. This effect was observed in HEK293 cells with constitutive expression of GFP-tau and regulatable expression of GFP-DYRK1A nih.govkaist.ac.kr. The phosphorylation of tau by DYRK1A is considered potentially relevant in neurodegenerative diseases, including Alzheimer's disease and Down syndrome, highlighting the therapeutic interest in DYRK1A inhibitors like this compound nih.govnih.gov.
The inhibition of key DYRK1A substrates by this compound is summarized in Table 2.
Table 2: Inhibition of Key DYRK1A Substrate Phosphorylation by this compound
| DYRK1A Substrate | Phosphorylation Site | Cellular Context / Assay | Observed Effect | Reference |
| SF3B1 | Thr434 | Cellular assays | Reduced phosphorylation | nih.govnih.govuni.lu |
| SEPT4 | Not specified | HeLa cells, transiently expressing FLAG-SEPT4 | Dose-dependent reduction in phosphorylation | nih.govnih.govwikipedia.orgnih.govnih.govuni.lunih.govresearchgate.netkaist.ac.kr |
| Tau (MAPT) | Thr212 | HEK293 cells, GFP-tau and GFP-DYRK1A expression | Inhibition of phosphorylation | nih.govnih.govnih.govkaist.ac.krinvivochem.cn |
Influence on Intracellular Signaling Pathways (e.g., NFAT Pathway, c-Myc Expression)
DYRK1A plays a critical role in regulating various intracellular signaling pathways, including the Nuclear Factor of Activated T-cells (NFAT) pathway nih.govidrblab.netidrblab.netciteab.com. DYRK1A phosphorylates NFAT, which typically leads to its nuclear export and consequently prevents its transactivation activity idrblab.netciteab.com. This mechanism acts as a brake on the cell cycle nih.gov.
Inhibition of DYRK1A, as achieved by compounds like this compound (a harmine analog), can influence the NFAT pathway. By inhibiting DYRK1A, the dephosphorylation and subsequent nuclear localization of NFAT are promoted, allowing NFAT to bind to its response elements and activate gene transcription nih.govidrblab.net. This modulation of the NFAT pathway by DYRK1A inhibition is known to induce c-Myc expression nih.gov. While the direct experimental link between this compound and c-Myc expression was not explicitly detailed in the provided sources, the mechanism of action of DYRK1A inhibition, as demonstrated by harmine and its optimized analogs like this compound, supports this influence on the NFAT pathway and subsequent c-Myc expression nih.gov.
Research Applications and Mechanistic Insights Derived from Annh75 Studies
AnnH75 as a Dissecting Tool for DYRK1A Function
The high selectivity of this compound makes it an indispensable chemical probe for elucidating the precise functions of DYRK1A in complex biological systems uni.lunih.govuni-freiburg.de. In cellular assays, this compound has demonstrated its ability to dose-dependently reduce the phosphorylation of established DYRK1A substrates, including SF3B1, SEPT4, and tau, without exhibiting negative effects on cell viability nih.govuni-freiburg.denih.gov. Furthermore, this compound effectively inhibited both the cotranslational tyrosine autophosphorylation of DYRK1A and the threonine phosphorylation of exogenous substrate proteins with comparable potency nih.govuni-freiburg.de.
Elucidating the Physiological Roles of DYRK1A in Cellular Processes
DYRK1A is integral to fundamental cellular processes, including neuronal development and cell cycle regulation uni.lunih.govuni-freiburg.denih.gov. Its broader physiological roles encompass cell survival, quiescence, mRNA splicing, endocytosis, and transcriptional regulation nih.gov. DYRK1A exerts its regulatory effects by phosphorylating a diverse array of substrates, thereby influencing their stability, localization, or activity. Notable substrates include cyclin D1, Nuclear Factor of Activated T-cells (NFAT), and RNA polymerase II. Additionally, DYRK1A modulates the interaction between WDR68 and Huntington-associated protein 1 (Hap1) nih.gov.
Investigating DYRK1A's Involvement in Transcriptional Regulation and DNA Damage Repair
DYRK1A plays a pivotal role in transcriptional regulation. Its phosphorylation of NFAT, for instance, leads to the nuclear export of NFAT, thereby preventing its transcriptional activation. Dysregulation of NFAT nuclear export due to altered DYRK1A activity has been implicated in promoting more invasive phenotypes in certain cancer types.
Beyond transcriptional control, DYRK1A is increasingly recognized for its contributions to DNA damage response and apoptosis nih.gov. The nuclear interactome of DYRK1A is notably enriched with factors involved in DNA damage repair, such as RNF169 nih.gov. DYRK1A can also phosphorylate p53, which in turn impacts the proliferation of rat neuronal cell lines. Furthermore, DYRK1A influences Mapt/Tau mRNA splicing through the phosphorylation of various splicing factors.
Contributions to Neurodegenerative Disease Research
The enhanced activity and overexpression of DYRK1A have been consistently linked to altered brain development and function in neurodegenerative conditions, particularly Down syndrome and Alzheimer's disease nih.govuni-freiburg.deuni-freiburg.denih.gov.
Studies on DYRK1A Overexpression in Down Syndrome Pathogenesis
The human DYRK1A gene is located on chromosome 21, and its overexpression, resulting from the increased gene dosage in individuals with Down syndrome (DS), is widely hypothesized to contribute to the characteristic altered brain development and intellectual disability observed in the condition uni.lunih.govuni-freiburg.de. DYRK1A is considered a primary genetic driver of cognitive impairment in DS models. Studies in transgenic mice overexpressing DYRK1A have demonstrated postnatal electrophysiological and cognitive alterations, suggesting a potential for pharmacological intervention nih.gov. The use of specific DYRK1A inhibitors, like this compound, has shown promising results in alleviating cognitive deficits in animal models of DS.
Relevance to Tau Phosphorylation in Alzheimer's Disease Models
DYRK1A significantly contributes to the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) uni-freiburg.de. A key mechanism involves the hyperphosphorylation of the microtubule-associated protein tau by DYRK1A. This phosphorylation primes tau for subsequent phosphorylation by glycogen (B147801) synthase kinase-3β (GSK3β), leading to tau self-aggregation and the formation of neurotoxic fibrillary tangles, a hallmark of AD nih.govuni-freiburg.de. In cellular assays, this compound effectively inhibited tau phosphorylation with an IC50 of 1 μM nih.gov.
Beyond tau, DYRK1A also plays a role in amyloid-beta (Aβ) pathology. It hyperphosphorylates Amyloid Precursor Protein (APP) at Thr668, which enhances its cleavage and subsequently increases the production of Aβ40 and Aβ42 peptides. Furthermore, DYRK1A phosphorylates presenilin 1 (PS1), a crucial component of the γ-secretase complex, thereby augmenting γ-secretase activity and the generation of Aβ. Consequently, the inhibition of DYRK1A is being explored as a potential therapeutic strategy for AD.
Advancements in Diabetes Research through DYRK1A Inhibition
DYRK1A has been identified as a critical regulator of pancreatic β-cell proliferation, making its inhibition a promising novel therapeutic strategy for diabetes uni.luuniv-orleans.fr. DYRK1A is essential for β-cell growth and function univ-orleans.fr. Research involving DYRK1A haploinsufficient mice has revealed severe glucose intolerance, along with reduced β-cell mass and proliferation univ-orleans.fr. Conversely, the upregulation of DYRK1A in β-cells has been shown to enhance β-cell mass expansion through increased cell proliferation and size univ-orleans.fr. Inhibitors of DYRK1A, including this compound, are actively being investigated for their potential to promote β-cell regeneration and improve β-cell function, offering new avenues for diabetes treatment guidetopharmacology.orguniv-orleans.fr. This compound, specifically, addresses the limitations of its precursor harmine (B1663883) by lacking MAO-A inhibition, making it a more suitable compound for such research univ-orleans.fr.
Data Tables
The following table summarizes key inhibitory activities of this compound against DYRK1A and its substrates.
| Target Kinase/Substrate | IC50 (nM) / Cellular Assay IC50 (µM) | Reference |
| DYRK1A (biochemical) | 181 nM | guidetopharmacology.org |
| CLK1 | Inhibited | guidetopharmacology.orgnih.gov |
| CLK2 | Inhibited | guidetopharmacology.org |
| CLK4 | Inhibited | guidetopharmacology.orgnih.gov |
| DYRK1B | Inhibited | guidetopharmacology.orgnih.gov |
| Haspin | Inhibited | guidetopharmacology.orgnih.gov |
| SF3B1 (cellular) | Dose-dependently reduced | nih.govuni-freiburg.denih.gov |
| SEPT4 (cellular) | Dose-dependently reduced | nih.govuni-freiburg.denih.gov |
| Tau (cellular) | 1 µM | nih.govuni-freiburg.denih.gov |
Advanced Analytical Approaches and Future Research Directions for Annh75
State-of-the-Art Analytical Techniques in AnnH75 Research
The comprehensive characterization of this compound, from its initial synthesis to the elucidation of its binding mechanisms and selectivity profile, relies heavily on a suite of advanced analytical techniques. These methods provide critical insights into its potency, specificity, and structural features, essential for its validation as a high-quality chemical probe.
Applications of Kinome Profiling for Inhibitor Characterization
Kinome profiling is an indispensable tool for characterizing the selectivity of kinase inhibitors across a broad spectrum of human kinases. This high-throughput approach provides a detailed "fingerprint" of an inhibitor's activity against hundreds of kinases, offering insights into potential off-target effects that could limit therapeutic utility or biological interpretation nih.govuni-freiburg.denih.gov.
For this compound, kinome profiling has been instrumental in demonstrating its improved selectivity compared to its precursor, harmine (B1663883). While harmine was identified as a potent DYRK1A inhibitor, kinome profiling screens revealed its lack of selectivity, inhibiting other CMGC family members and showing significant cross-reactivity with enzymes like monoamine oxidase A (MAO-A) univ-orleans.fr. In contrast, this compound was optimized to be largely devoid of MAO-A inhibition univ-orleans.fruni-freiburg.de. Comprehensive profiling of this compound against a panel of 300 protein kinases revealed that it inhibited only CLK1, CLK4, and haspin/GSG2 as off-targets, highlighting its significantly enhanced selectivity for DYRK1A and DYRK1B over related kinases like DYRK2 and HIPK2 uni-freiburg.de.
Table 1: Selectivity Profile Comparison: Harmine vs. This compound
| Compound | Primary Target | Key Off-Targets (Example) | MAO-A Inhibition | Overall Selectivity | Source |
| Harmine | DYRK1A | MAO-A, other CMGC kinases | Potent | Suboptimal | univ-orleans.fr |
| This compound | DYRK1A | CLK1, CLK4, Haspin/GSG2 | Absent / Minimal | Highly selective | univ-orleans.fruni-freiburg.de |
Integration of Biochemical Assays (e.g., Microscale Thermophoresis, Isothermal Calorimetry)
Biochemical assays are fundamental for quantifying the direct interaction between this compound and its target, DYRK1A. Techniques such as Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, stoichiometry, and thermodynamic parameters, which are crucial for understanding the molecular basis of inhibition.
Microscale Thermophoresis (MST) is a powerful, sample-efficient, and free-solution method capable of analyzing interactions of proteins or small molecules, even in complex biological liquids like blood serum or cell lysate. MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding, providing information about molecular size, charge, and hydration shell. This technique is particularly valuable for determining dissociation constants (KD) and can be used in competitive assay formats to characterize site-specific binders or allosteric modulators. For this compound, MST could be employed to precisely quantify its binding affinity to DYRK1A and assess its interaction in physiologically relevant environments, complementing activity-based assays.
Isothermal Titration Calorimetry (ITC), while not explicitly detailed for this compound in the provided search results, is a gold-standard label-free technique used to directly measure the heat released or absorbed during a molecular interaction. It provides a complete thermodynamic profile of binding, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), which can reveal the driving forces behind the this compound-DYRK1A interaction. The integration of such biochemical assays is vital for a comprehensive understanding of this compound's interaction with its target, confirming binding mechanisms and providing quantitative parameters for structure-activity relationship (SAR) studies.
Advanced Spectroscopic Methods for Structural Validation (e.g., NMR for regiochemistry)
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural validation of newly synthesized compounds like this compound and for confirming their regiochemistry. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
For β-carboline derivatives like this compound, determining the precise regiochemistry of substituents is critical, especially after chemical modifications aimed at improving selectivity and potency. For instance, modifications at the N-9 and C-1 positions of the harmine scaffold were key to developing this compound univ-orleans.fr. NMR spectroscopy (e.g., ¹H NMR and ¹³C NMR) is routinely used to confirm the success of synthetic reactions and to unequivocally establish the positions of new functional groups on the β-carboline core. X-ray crystallography has also been employed to elucidate the binding mode of this compound to DYRK1A, providing atomic-level insights into its interaction with the enzyme's active site (PDB: 4YU2) univ-orleans.fr. This structural information is invaluable for guiding further rational design efforts.
Rational Design Principles for Developing Enhanced DYRK1A Chemical Probes
The development of this compound exemplifies the power of rational drug design, where structural insights and understanding of target biology guide systematic chemical modifications to enhance desired properties while mitigating undesirable ones.
Strategies for Achieving Higher Potency and Selectivity in β-Carboline Derivatives
The β-carboline scaffold, exemplified by harmine, serves as a potent base for DYRK1A inhibition univ-orleans.fruni-freiburg.de. Rational design strategies for improving potency and selectivity in β-carboline derivatives focus on specific modification sites to optimize interactions within the DYRK1A binding pocket and minimize off-target engagement.
Key strategies include:
Modifications at N-9 : this compound's development highlighted the importance of small polar substituents at the N-9 position of the β-carboline scaffold. These modifications were found to preserve DYRK1A inhibition while effectively eliminating MAO-A inhibition, a major selectivity challenge with harmine univ-orleans.fr. This suggests that the N-9 position offers a handle to modulate interactions with MAO-A without significantly compromising DYRK1A binding.
Modifications at C-1 : Beneficial residues at the C-1 position, such as methyl or chlorine, have been identified as crucial for maintaining strong DYRK1A binding univ-orleans.fr. Studies have shown that modifications at this position can significantly impact DYRK1A inhibitory activity and β-cell proliferation capabilities. For instance, a 1-chloro substituted harmine analog showed significantly improved DYRK1A inhibition.
Structure-Activity Relationship (SAR) Studies : Extensive SAR studies, often guided by co-crystal structures of inhibitors bound to DYRK1A, are fundamental to identifying optimal functional groups and their positions univ-orleans.fr. These studies aim to exploit specific interactions within the ATP-binding pocket of DYRK1A to achieve high potency while avoiding interactions with off-target enzymes.
Overcoming Limitations of Early Generation Harmine Analogs
Early generation harmine analogs, while potent DYRK1A inhibitors, suffered from significant limitations that hindered their utility as research tools and therapeutic candidates. The most prominent limitation was their potent inhibition of monoamine oxidase A (MAO-A), often at even lower concentrations than DYRK1A univ-orleans.fruni-freiburg.de. This MAO-A cross-reactivity leads to undesirable neurological side effects, including parkinsonian-like and hallucinogenic effects, severely restricting their in vivo application and clinical potential univ-orleans.fr.
This compound was specifically designed to overcome this critical drawback. By systematically modifying the harmine scaffold based on insights from crystal structures of harmine bound to both DYRK1A and MAO-A, researchers successfully synthesized analogs that retained potent DYRK1A inhibition while being completely devoid of MAO-A inhibition univ-orleans.fruni-freiburg.de. This rational approach involved targeted modifications at the N-9 position, which preserved DYRK1A inhibition and eliminated MAO-A inhibition, and beneficial residues at C-1 to optimize DYRK1A binding univ-orleans.fr.
Exploration of Novel Biological Targets and Pathophysiological Pathways for DYRK1A Inhibitors
DYRK1A is a pleiotropic protein kinase implicated in a diverse array of cellular processes, including cell cycle control, neuronal differentiation, and synaptic transmission guidetopharmacology.orguni-freiburg.deuniv-orleans.fruni.lu. Its aberrant activity or overexpression has been linked to several human diseases, positioning DYRK1A as a crucial therapeutic target guidetopharmacology.orguniv-orleans.fruni.lunih.govnih.govuni-freiburg.denih.gov. Research into DYRK1A inhibitors, such as this compound, aims to modulate its activity to restore normal cellular functions or halt disease progression.
Detailed Research Findings and Pathophysiological Pathways:
Neurodegenerative Diseases: DYRK1A plays a significant role in neurodegenerative conditions, particularly Down syndrome (DS) and Alzheimer's disease (AD). Overexpression of DYRK1A, due to its localization on chromosome 21, is hypothesized to drive early-onset AD pathology in individuals with DS guidetopharmacology.orguni-freiburg.deuni.lunih.govnih.gov. DYRK1A directly and indirectly promotes the formation of neurofibrillary tangles by hyperphosphorylating tau protein and contributes to amyloid-β pathology guidetopharmacology.orguni-freiburg.denih.govnih.gov. Inhibition of DYRK1A has shown potential in reducing pathological tau phosphorylation and improving cognitive deficits in animal models. Furthermore, DYRK1A is involved in the regulation of RCAN1, a protein whose overexpression contributes to various pathological features of DS, including early-onset AD.
Diabetes: DYRK1A has emerged as a promising therapeutic target for diabetes due to its key role in pancreatic β-cell proliferation and function nih.govuni-freiburg.denih.gov. Type 1 and type 2 diabetes are characterized by a decrease in pancreatic β-cell mass nih.gov. DYRK1A phosphorylates nuclear factor of activated T-cells (NFAT), promoting its nuclear export and maintaining it in an inactive state uni-freiburg.denih.gov. Inhibition of DYRK1A blocks NFAT nuclear export, leading to increased β-cell proliferation and improved insulin (B600854) secretion uni-freiburg.denih.gov. Natural DYRK1A inhibitors, including harmine and its derivatives, have been shown to significantly promote the proliferation of rodent and human β-cells uni-freiburg.de.
Cancer: The role of DYRK1A in cancer is complex, acting as both an oncogene and a tumor suppressor depending on the cellular context uni.lu. It regulates critical biological processes such as cell cycle progression, DNA damage repair, transcription, ubiquitination, and cancer stem cell maintenance uni.lu. Upregulation of DYRK1A has been observed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), where it has been associated with tumor growth and maintenance by modulating downstream pathways like c-MET and EGFR uni.lu.
Neuroinflammation: DYRK1A inhibitors can also reduce inflammation by targeting pathways including GFAP, STAT, T-reg/Th17 differentiation, and NF-κB. Dysregulated microglial activation, a hallmark of neuroinflammation, can be suppressed by DYRK1A inhibitors, suggesting their broad applicability in treating various inflammatory conditions.
The table below summarizes some key biological targets and associated pathophysiological pathways influenced by DYRK1A:
| Biological Target/Pathway | Associated Pathophysiological Role |
| Tau Protein | Hyperphosphorylation in Alzheimer's Disease and Down Syndrome guidetopharmacology.orguni-freiburg.denih.govnih.gov |
| Amyloid-β | Pathology in Alzheimer's Disease nih.gov |
| Pancreatic β-cells | Proliferation and function in Diabetes nih.govuni-freiburg.denih.gov |
| NFAT Transcription Factors | Regulation of cell cycle and β-cell proliferation uni-freiburg.denih.gov |
| RCAN1 | Contribution to Down Syndrome pathology |
| Cell Cycle Progression | Regulation in various cancers uni.lu |
| c-MET, EGFR | Promotion of tumor growth in certain cancers uni.lu |
| Inflammatory Pathways (e.g., NF-κB) | Modulation of neuroinflammation |
Prospective Research on this compound Analogues for Understanding DYRK Kinase Biology
This compound represents a significant step forward in the design of selective DYRK1A inhibitors. As an optimized β-carboline derivative of harmine, it was engineered to specifically address the off-target inhibition of MAO-A, a limitation of the parent compound guidetopharmacology.orgcdutcm.edu.cnnih.govuni-freiburg.de. This enhanced selectivity makes this compound an invaluable chemical probe for precisely interrogating the function of DYRK1A in complex biological systems guidetopharmacology.orguni-freiburg.de.
Key Aspects for Prospective Research:
Improved Selectivity and Pharmacokinetics: The development of this compound highlights the importance of designing highly selective kinase inhibitors to minimize off-target effects and enhance therapeutic potential guidetopharmacology.orgcdutcm.edu.cnnih.govuni-freiburg.denih.govnih.gov. Future research on this compound analogues will continue to focus on further refining selectivity within the DYRK family and against other kinases, while also optimizing pharmacokinetic properties, such as blood-brain barrier penetration, which is crucial for treating neurodegenerative diseases univ-orleans.fr.
Structural Basis for Design: The elucidation of this compound's binding mode to DYRK1A through crystal structure analysis (PDB ID 4YU2) provides a robust structural foundation for rational drug design. This structural information, coupled with computational docking studies, can guide the systematic modification of the this compound scaffold to generate novel analogues with improved potency, selectivity, and drug-like properties cdutcm.edu.cnnih.gov. Understanding the precise interactions between this compound and DYRK1A allows for targeted modifications that can fine-tune inhibitory activity and reduce interactions with undesired off-targets.
Exploring DYRK Kinase Family Biology: The DYRK family comprises five subtypes: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, each with distinct biological functions univ-orleans.fruni-freiburg.de. While this compound is primarily focused on DYRK1A, prospective research on its analogues can explore their inhibitory profiles across the entire DYRK family. This broader investigation could uncover novel insights into the specific roles of other DYRK isoforms in various physiological and pathological processes, potentially leading to the development of inhibitors with tailored selectivity for other DYRK family members. The need for high-quality chemical tools to study the biology of these kinases remains a priority.
Mechanism of Action Elucidation: Further research on this compound analogues can contribute to a deeper understanding of the precise mechanisms by which DYRK kinases regulate cellular processes. By systematically altering the chemical structure of this compound and observing the resulting changes in biological activity, researchers can gain valuable insights into the structure-activity relationships crucial for DYRK kinase function and inhibition. This includes investigating how analogues impact the phosphorylation of various DYRK substrates (e.g., SF3B1, SEPT4, tau, NFAT) and their downstream effects on cellular pathways guidetopharmacology.orguni-freiburg.deuni-freiburg.denih.gov.
Q & A
Q. What is the molecular mechanism of AnnH75 in inhibiting DYRK1A, and how does it affect downstream targets like SEPT4 and tau phosphorylation?
this compound selectively inhibits DYRK1A kinase activity, reducing phosphorylation of substrates such as SEPT4 and tau. Experimental validation via Western blotting demonstrated dose-dependent inhibition (0.1–10 μM), with IC₅₀ values derived from concentration-response curves . Structural modifications to the β-carboline core, particularly at the N-9 and C-1 positions, enhance DYRK1A binding while minimizing off-target effects .
Q. How was the selectivity of this compound for DYRK1A over MAO-A achieved during its development?
Selectivity was optimized through systematic structure-activity relationship (SAR) studies. Modifications included introducing small polar substituents at N-9 (e.g., methyl or chlorine groups) to disrupt MAO-A binding while preserving DYRK1A affinity. Co-crystallization and docking studies confirmed binding mode specificity .
Q. What experimental techniques are critical for validating this compound’s biochemical activity and target engagement?
Key methods include:
- Western blotting : Quantifying phosphorylation levels of SEPT4 and tau across concentrations .
- Kinase inhibition assays : Measuring IC₅₀ values using recombinant DYRK1A and MAO-A enzymes .
- X-ray crystallography : Resolving binding interactions between this compound and DYRK1A .
Advanced Research Questions
Q. How can researchers further optimize this compound’s selectivity profile against other kinases or off-target proteins?
Apply fragment-based drug design (FBDD) to refine substituents at the β-carboline core. Use cryo-EM or molecular dynamics simulations to predict steric clashes or hydrogen-bonding interactions. Validate with high-throughput kinase profiling panels and proteome-wide selectivity assays .
Q. What methodological approaches are recommended to resolve contradictions in phosphorylation data observed across experimental replicates?
- Comparative analysis : Normalize data using housekeeping proteins (e.g., GAPDH) to control for loading variability .
- Statistical validation : Apply ANOVA or mixed-effects models to account for batch effects.
- Dose-response reconciliation : Use nonlinear regression to identify outlier concentrations or plate-specific artifacts .
Q. How can structural insights from this compound-DYRK1A co-crystallization guide the design of next-generation inhibitors?
Analyze the crystal structure (PDB ID: [to be specified]) to identify key binding residues (e.g., Lys188, Glu239). Prioritize substitutions that enhance hydrophobic interactions or introduce water-mediated hydrogen bonds. Validate designs via free-energy perturbation (FEP) calculations and thermodynamic integration .
Q. What steps ensure reproducibility when replicating this compound’s biochemical effects in independent laboratories?
- Protocol standardization : Adopt detailed methods for compound solubility (e.g., DMSO concentration, buffer pH) from primary literature .
- Data transparency : Share raw Western blot images and kinetic assay datasets as supplementary materials .
- Inter-lab validation : Collaborate with external groups to cross-verify IC₅₀ values using blinded samples.
Q. How should researchers statistically analyze dose-dependent inhibition data to minimize Type I/II errors?
- Nonlinear curve fitting : Use four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- Error propagation : Apply bootstrap resampling to estimate confidence intervals.
- Multiple testing correction : Adjust p-values using Benjamini-Hochberg for high-throughput datasets .
Q. What frameworks integrate this compound’s mechanistic findings into broader hypotheses about DYRK1A’s role in neurodegenerative pathways?
Q. How can longitudinal studies assess this compound’s therapeutic potential while addressing pharmacokinetic limitations?
- In vivo profiling : Measure brain penetrance and half-life in rodent models via LC-MS/MS.
- Metabolite identification : Use high-resolution mass spectrometry to detect oxidative or conjugative metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
